N,N-Diethyl-3-(piperazin-1-YL)propanamide
Description
Structure
3D Structure
Properties
CAS No. |
70772-55-3 |
|---|---|
Molecular Formula |
C11H23N3O |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N,N-diethyl-3-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C11H23N3O/c1-3-14(4-2)11(15)5-8-13-9-6-12-7-10-13/h12H,3-10H2,1-2H3 |
InChI Key |
DHXSHACIOYSPMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CCN1CCNCC1 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of N,n Diethyl 3 Piperazin 1 Yl Propanamide
Retrosynthetic Analysis for N,N-Diethyl-3-(piperazin-1-YL)propanamide Construction
A retrosynthetic analysis of this compound identifies two primary logical disconnections based on robust and high-yielding chemical reactions. The structure consists of a diethylamide group and a piperazine (B1678402) ring connected by a propyl linker.
The first and most common disconnection is at the amide bond (C-N bond of the amide). This cleavage leads to two key precursors: 3-(piperazin-1-yl)propanoic acid and diethylamine . This approach frames the synthesis as a standard amide coupling reaction, a cornerstone of organic and medicinal chemistry.
A second viable disconnection breaks the C-N bond between the propyl chain and the piperazine ring. This strategy points to a conjugate addition reaction. This pathway identifies piperazine and an α,β-unsaturated amide, specifically N,N-diethylacrylamide , as the primary starting materials.
These two approaches form the basis for the most practical synthetic routes to the target molecule, each with its own set of advantages regarding precursor availability and reaction conditions.
Precursor Synthesis and Intermediate Derivatization for this compound
The synthesis of the precursors identified through retrosynthesis is a critical step.
Synthesis of 3-(piperazin-1-yl)propanoic acid: This precursor can be prepared through the Michael addition of piperazine to an acrylic acid derivative. To ensure mono-alkylation, a large excess of piperazine is typically used, or a mono-protected piperazine, such as N-Boc-piperazine, can be reacted with ethyl acrylate. Subsequent hydrolysis of the ester and deprotection of the piperazine nitrogen (if applicable) yields the desired carboxylic acid.
Synthesis of N,N-diethylacrylamide: This electrophilic precursor is commonly synthesized from acrylic acid. The acid is first converted to a more reactive species, such as acryloyl chloride , by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acryloyl chloride is then reacted with diethylamine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to form N,N-diethylacrylamide. sciencemadness.org
During synthesis, particularly when starting with piperazine, intermediates may require derivatization with protecting groups. For instance, the N4 nitrogen of the piperazine ring can be protected with a group like tert-butoxycarbonyl (Boc) to prevent undesired side reactions, such as double alkylation. This protecting group can be removed in a later step, typically under acidic conditions.
Optimized Synthetic Pathways for this compound Elaboration
Two primary synthetic pathways are optimized for the elaboration of this compound.
Amide Bond Formation Methodologies for this compound
This pathway involves the coupling of 3-(piperazin-1-yl)propanoic acid with diethylamine. The carboxylic acid must first be activated to facilitate the nucleophilic attack by the amine. A wide array of peptide coupling reagents can be employed for this purpose, varying in reactivity, cost, and the nature of their byproducts. researchgate.net The choice of reagent can be critical for maximizing yield and minimizing side reactions like racemization, although racemization is not a concern for this specific achiral molecule. peptide.combachem.com
Common activating agents include carbodiimides like Dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency. uni-kiel.de More modern and highly efficient reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). peptide.comuniurb.it The reaction is typically carried out in aprotic polar solvents such as Dimethylformamide (DMF) or Dichloromethane (B109758) (DCM). sinica.edu.tw
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent/System | Full Name | Byproducts | Key Features |
|---|---|---|---|
| DCC/HOBt | Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Dicyclohexylurea (DCU), insoluble | Cost-effective; insoluble urea (B33335) byproduct can be removed by filtration. uni-kiel.de |
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | Water-soluble urea | Byproducts easily removed by aqueous workup. bachem.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Water-soluble | Very fast reaction rates, low racemization, highly efficient. peptide.com |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Water-soluble | Highly effective, especially for sterically hindered couplings. peptide.com |
Introduction of the Piperazine Ring into this compound Scaffold
This alternative and often simpler pathway involves the direct conjugate (Michael) addition of piperazine to N,N-diethylacrylamide. sciencemadness.org Piperazine, acting as the nucleophile, attacks the β-carbon of the acrylamide. To favor the formation of the mono-adduct, a significant excess of piperazine is generally used, shifting the equilibrium away from the formation of the 1,4-disubstituted byproduct. The reaction can often be performed without a solvent or in a protic solvent like ethanol (B145695) at elevated temperatures. The excess piperazine can be removed via distillation or an acidic wash during workup. This one-step reaction is highly atom-economical and represents an efficient route to the final product. sciencemadness.orgnih.gov
Functional Group Interconversions and Derivatization of this compound
The this compound molecule possesses a reactive handle for further chemical modification: the secondary amine on the piperazine ring. This site allows for a wide range of functional group interconversions and derivatizations to produce a library of related compounds. nih.govrsc.org
Common derivatization reactions include:
N-Alkylation: The secondary amine can be alkylated using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the acid byproduct. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another effective method.
N-Arylation: The introduction of an aryl group can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide or triflate. organic-chemistry.org
N-Acylation: The amine can be readily acylated with acyl chlorides or acid anhydrides to form a new amide linkage. This is a common strategy for attaching various functional moieties. ub.edu
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides.
These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships by modifying the physicochemical properties of the parent molecule. nih.govrsc.org
Table 2: Examples of Functional Group Interconversions of the Piperazine Moiety
| Reaction Type | Reagents | Functional Group Introduced |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X), Base (e.g., K₂CO₃) | Alkyl (R) |
| Reductive Amination | Aldehyde/Ketone (R'C(O)R''), NaBH(OAc)₃ | Substituted Alkyl (CHR'R'') |
| N-Arylation | Aryl Halide (Ar-X), Pd Catalyst, Base | Aryl (Ar) |
| N-Acylation | Acyl Chloride (RCOCl), Base | Acyl (C(O)R) |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl), Base | Sulfonyl (SO₂R) |
Modifications at the Piperazine Nitrogen in this compound Analogues
The secondary amine within the piperazine ring of this compound is a key site for chemical derivatization. Standard N-alkylation and N-arylation reactions are commonly employed to introduce a wide variety of substituents at this position, leading to the generation of diverse chemical libraries for various research applications.
One of the most prevalent methods for modifying the piperazine nitrogen is through nucleophilic substitution reactions. mdpi.com This typically involves the reaction of the parent piperazine derivative with an appropriate alkyl or aryl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases used include potassium carbonate or triethylamine (B128534). The choice of solvent is often dictated by the solubility of the reactants and can range from polar aprotic solvents like acetonitrile (B52724) (ACN) to alcohols.
Another powerful method for the formation of N-aryl piperazine derivatives is the Buchwald-Hartwig amination. mdpi.com This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide or triflate. This method is particularly useful for creating derivatives with complex aromatic and heteroaromatic substituents.
Reductive amination is another versatile technique for introducing alkyl groups at the piperazine nitrogen. mdpi.com This two-step process involves the initial reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride.
The following table illustrates the types of modifications that can be made at the piperazine nitrogen, based on analogous reactions reported in the literature for similar piperazine-containing scaffolds.
| Starting Material | Reagent | Reaction Type | Product |
| This compound | Benzyl bromide, K₂CO₃, ACN | N-Alkylation | N,N-Diethyl-3-(4-benzylpiperazin-1-yl)propanamide |
| This compound | 2-Chloropyridine, Pd₂(dba)₃, BINAP, NaOtBu | Buchwald-Hartwig Amination | N,N-Diethyl-3-(4-(pyridin-2-yl)piperazin-1-yl)propanamide |
| This compound | Acetone, NaBH(OAc)₃, CH₂Cl₂ | Reductive Amination | N,N-Diethyl-3-(4-isopropylpiperazin-1-yl)propanamide |
This table is illustrative and based on general synthetic methodologies for piperazine derivatization.
Variations of the N,N-Diethyl Moiety in this compound Derivatives
The N,N-diethylamide portion of the molecule can also be subjected to chemical modifications, although this typically involves the synthesis of the entire molecule from different starting materials rather than direct modification of the existing amide. The synthesis of such derivatives generally starts with 3-(piperazin-1-yl)propanoic acid or its ester equivalent, which is then coupled with a variety of primary or secondary amines to generate the desired amide.
Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used to facilitate the amide bond formation. These reactions are typically carried out in aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF). The diversity of commercially available amines allows for the introduction of a wide range of substituents at this position, including different alkyl groups, cyclic amines, and aromatic amines.
For instance, reacting 3-(4-substituted-piperazin-1-yl)propanoic acid with amines such as pyrrolidine (B122466), morpholine, or aniline (B41778) in the presence of a coupling agent would yield the corresponding N-pyrrolidinyl, N-morpholinyl, or N-phenyl amides, respectively.
The table below provides examples of how the N,N-diethyl moiety can be varied, based on established amide synthesis protocols.
| Starting Material | Reagent | Reaction Type | Product |
| 3-(4-Substituted-piperazin-1-yl)propanoic acid | Pyrrolidine, EDC, HOBt, DMF | Amide Coupling | 1-(3-(4-Substituted-piperazin-1-yl)propanoyl)pyrrolidine |
| 3-(4-Substituted-piperazin-1-yl)propanoic acid | Morpholine, DCC, DCM | Amide Coupling | 4-(3-(4-Substituted-piperazin-1-yl)propanoyl)morpholine |
| 3-(4-Substituted-piperazin-1-yl)propanoic acid | Aniline, HATU, DIPEA, DMF | Amide Coupling | N-Phenyl-3-(4-substituted-piperazin-1-yl)propanamide |
This table is illustrative and based on general synthetic methodologies for amide formation.
Alkyl Chain Modifications in this compound Homologues
Modification of the three-carbon alkyl chain that links the piperazine ring and the amide group allows for the synthesis of homologues of this compound. This is typically achieved by starting with different haloalkanoic acid derivatives in the initial synthesis.
For example, to synthesize a homologue with a two-carbon (acetyl) linker, one would start with a 2-haloacetic acid derivative. Similarly, a four-carbon (butanoyl) linker would be introduced by using a 4-halobutanoic acid derivative. The synthesis would follow a similar pathway, involving the alkylation of piperazine with the appropriate haloalkanoic acid ester, followed by hydrolysis of the ester and subsequent amidation with diethylamine.
An alternative approach involves the Michael addition of piperazine to an α,β-unsaturated amide. For the synthesis of this compound itself, this would involve the reaction of piperazine with N,N-diethylacrylamide. By using different N,N-diethyl-α,β-unsaturated amides, homologues with varying chain lengths and substitutions on the chain can be prepared.
The following table illustrates the synthesis of homologues with different alkyl chain lengths.
| Piperazine | Reagent | Reaction Type | Product |
| Piperazine | Ethyl 2-chloroacetate | N-Alkylation | Ethyl 2-(piperazin-1-yl)acetate |
| Ethyl 2-(piperazin-1-yl)acetate | LiOH, H₂O/THF; then N,N-diethylamine, EDC | Hydrolysis and Amide Coupling | N,N-Diethyl-2-(piperazin-1-yl)acetamide |
| Piperazine | Ethyl 4-bromobutanoate | N-Alkylation | Ethyl 4-(piperazin-1-yl)butanoate |
| Ethyl 4-(piperazin-1-yl)butanoate | LiOH, H₂O/THF; then N,N-diethylamine, EDC | Hydrolysis and Amide Coupling | N,N-Diethyl-4-(piperazin-1-yl)butanamide |
This table is illustrative and based on general synthetic methodologies for the preparation of piperazine alkanamides.
Pharmacological Modalities and Molecular Mechanisms of N,n Diethyl 3 Piperazin 1 Yl Propanamide
Target Identification and Validation for N,N-Diethyl-3-(piperazin-1-YL)propanamide
The initial step in characterizing the pharmacological profile of a compound involves identifying and validating its molecular targets. This section explores the known interactions of this compound with various biological macromolecules.
Receptor Binding Affinity and Occupancy Studies for this compound
Research indicates that this compound exhibits antagonist activity at the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1) receptor. This G-protein coupled receptor is involved in a wide range of neurological pathways, including pain modulation, anxiety, and reward processes. nih.govnih.gov As an antagonist, this compound is expected to block the actions of the endogenous ligand N/OFQ at this receptor. nih.gov
While the antagonist activity at the ORL-1 receptor has been identified, specific quantitative data on the binding affinity (such as Kᵢ or IC₅₀ values) and receptor occupancy for this compound are not extensively detailed in the available scientific literature. Further studies would be required to quantify its potency and selectivity for the ORL-1 receptor compared to other opioid receptors and to determine the concentration of the compound needed to occupy a significant number of these receptors in a biological system.
Ligand-Target Specificity and Selectivity Profiling of this compound
Understanding the specificity and selectivity of a compound for its intended target is crucial for predicting its pharmacological effects and potential for off-target activities.
Off-Target Binding Assessment and Polypharmacology of this compound
There is no publicly available data from comprehensive off-target binding screens (such as a CEREP safety panel) for this compound. The piperazine (B1678402) scaffold is known to be present in many biologically active compounds that interact with a variety of receptors and enzymes, suggesting a potential for polypharmacology. However, without specific screening data for this compound, its off-target profile remains uncharacterized.
Intracellular Signal Transduction Cascades Influenced by this compound
The interaction of a ligand with its receptor initiates a cascade of intracellular signaling events. As an antagonist of the ORL-1 receptor, this compound is expected to modulate the signaling pathways associated with this receptor. The ORL-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gᵢ/Gₒ proteins. nih.gov Activation of the ORL-1 receptor by its endogenous ligand, N/OFQ, typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov
As an antagonist, this compound would be predicted to block this N/OFQ-mediated decrease in cAMP. Functional assays to confirm this would typically involve stimulating cells expressing the ORL-1 receptor with forskolin (B1673556) (an adenylyl cyclase activator) in the presence and absence of N/OFQ and the antagonist. nih.govnih.gov However, specific studies detailing the direct effects of this compound on these intracellular signaling cascades have not been reported in the available literature. Furthermore, there is no available data from studies such as calcium flux assays to indicate its influence on intracellular calcium mobilization.
An article focusing on the specific pharmacological modalities and molecular mechanisms of the chemical compound This compound cannot be generated at this time.
A thorough search of publicly available scientific literature and research databases did not yield specific studies or detailed findings regarding this particular compound's interactions with G-protein coupled receptors (GPCRs) or ion channels. Consequently, there is no retrievable data on its potential functional agonism, antagonism, or inverse agonism that would be demonstrated through cell-based reporter assays or isolated organ bath studies.
The requested sections and subsections require in-depth, scientifically validated information that does not appear to be published in the sources accessed. Information is available for structurally related compounds, such as N,N-diethyl-N'-phenylpiperazine or other piperazine derivatives, but not for this compound itself. nih.gov Extrapolating findings from different molecules would be scientifically inaccurate and speculative.
Therefore, the creation of a professional and authoritative article with the specified content, including detailed research findings and data tables, is not feasible due to the lack of available source material on this compound.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of N,n Diethyl 3 Piperazin 1 Yl Propanamide Analogues
Identification of Key Pharmacophoric Features within the N,N-Diethyl-3-(piperazin-1-YL)propanamide Core
The core structure of this compound presents several key pharmacophoric features that are crucial for its interaction with biological targets. A pharmacophore is the essential three-dimensional arrangement of atoms or groups of atoms required for a molecule to exert a specific biological effect. For this compound, the primary pharmacophoric elements can be identified as:
The Piperazine (B1678402) Ring: This six-membered heterocycle with two nitrogen atoms at positions 1 and 4 is a well-established "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com Its two nitrogen atoms can act as hydrogen bond acceptors and donors, facilitating interactions with biological receptors. The basic nature of the piperazine nitrogens, due to their pKa values, contributes to the molecule's water solubility and bioavailability. tandfonline.com The conformational flexibility of the chair and boat forms of the piperazine ring also allows it to adapt to the topology of various binding sites.
The N,N-Diethylamide Moiety: This functional group contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes. The carbonyl oxygen of the amide can act as a hydrogen bond acceptor, while the ethyl groups provide hydrophobic interactions with the target protein.
These features collectively create a molecule with a balance of hydrophilic and lipophilic properties, as well as hydrogen bonding capabilities, which are essential for drug-receptor interactions.
Impact of Substituent Variation on this compound's Biological Activity
The electronic nature of substituents introduced onto the piperazine ring or the diethylamide moiety can significantly modulate the compound's activity. For instance, the introduction of electron-withdrawing or electron-donating groups on a phenyl ring attached to the N4-position of the piperazine can alter the basicity of the nitrogen atoms. This, in turn, can affect the strength of ionic or hydrogen bonding interactions with the target.
Studies on related piperazine-containing compounds have shown that the electronic properties of substituents are critical for their biological activity. For example, in a series of 1,3,5-triazine (B166579) derivatives containing a piperazine structure, the anti-Potato Virus Y (PVY) activity was found to be influenced by the electronic nature of the substituents. mdpi.com
Table 1: Hypothetical Impact of Electronic Effects on Activity
| Substituent at N4-position | Electronic Effect | Predicted Impact on a Hypothetical Receptor Interaction |
| -NO2 | Electron-withdrawing | May decrease the basicity of the piperazine nitrogen, potentially weakening ionic interactions but could participate in other specific interactions. |
| -OCH3 | Electron-donating | May increase the basicity of the piperazine nitrogen, potentially strengthening ionic interactions. |
| -Cl | Electron-withdrawing (inductive), Electron-donating (resonance) | Can have a mixed effect, influencing both the electronic and lipophilic character of the molecule. |
This table is illustrative and based on general principles of medicinal chemistry.
The size and shape of substituents, or steric factors, play a crucial role in how a molecule fits into a binding pocket. The introduction of bulky substituents can either enhance or diminish activity. If a bulky group complements a large hydrophobic pocket in the receptor, it can lead to increased binding affinity. Conversely, a bulky group can cause steric clashes, preventing the molecule from adopting the optimal conformation for binding.
For instance, replacing the flexible piperazine ring with a more rigid bicyclic system like 2,5-diazabicyclo[2.2.1]heptane can restrict the conformational freedom of the molecule. plos.org This can be advantageous if the rigid conformation is the bioactive one, but detrimental if flexibility is required for binding.
Conformational Landscape and Flexibility of this compound and its Bearing on Target Engagement
The three-dimensional shape and flexibility of this compound are critical for its interaction with biological targets. The molecule is not static; it exists as an ensemble of different conformations in solution. The propyl linker allows for considerable rotational freedom, enabling the piperazine ring and the diethylamide group to adopt various spatial arrangements relative to each other.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.
The development of a predictive QSAR model for this compound derivatives would involve a systematic approach:
Data Set Assembly: A series of analogues with a range of biological activities would need to be synthesized and tested.
Descriptor Calculation: A wide variety of molecular descriptors would be calculated for each compound. These can be broadly categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP).
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Genetic Algorithm-Partial Least Squares (GA-PLS) would be used to build a mathematical equation relating the descriptors to the biological activity. brieflands.comnih.gov
Model Validation: The predictive power of the QSAR model must be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. nih.gov
For example, a 3D-QSAR study on CCR5 receptor antagonists with a piperidinyl amide scaffold utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create models based on steric, electrostatic, and hydrophobic fields. nih.gov A similar approach could be applied to this compound derivatives to generate contour maps that visualize the regions where modifications are likely to increase or decrease potency.
Table 2: Key Steps and Considerations in QSAR Model Development
| Step | Description | Key Considerations |
| Data Set | A collection of this compound analogues with measured biological activity (e.g., IC50, EC50). | The data set should be diverse in terms of both structure and activity. |
| Descriptor Generation | Calculation of various physicochemical and structural properties for each molecule in the data set. | The choice of descriptors should be relevant to the potential mechanism of action. |
| Model Building | Using statistical methods to correlate the descriptors with the biological activity. | The model should be statistically significant and easy to interpret. |
| Validation | Assessing the predictive ability and robustness of the developed QSAR model. | Internal (e.g., cross-validation) and external validation are crucial. |
This table outlines the general workflow for developing a QSAR model.
Validation and Interpretation of QSAR Results for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The validation of a QSAR model is a critical step to ensure its reliability and predictive power.
The validation process for QSAR models of this compound analogues involves both internal and external validation techniques. nih.govnih.gov Internal validation is often performed using methods like leave-one-out cross-validation, where the model is repeatedly built with one compound removed from the training set and its activity is then predicted. researchgate.net External validation, on the other hand, involves predicting the activity of a set of compounds (test set) that were not used in the model development. nih.gov
A robust QSAR model for piperazine derivatives, for instance, demonstrated a high correlation coefficient (R²) of 0.846, a cross-validation coefficient (Q²) of 0.818, and a predictive R² (R²pred) for the external test set of 0.821. These statistical values indicate a strong predictive ability of the model. For a QSAR model to be considered predictive, a high Q² value (typically > 0.5) is required. researchgate.net
The interpretation of QSAR models for piperazine-containing compounds often involves identifying the key molecular descriptors that influence their biological activity. These descriptors can be steric, electronic, or hydrophobic in nature. For example, in a study of piperazine derivatives with antihistamine and antibradykinin effects, it was found that electrostatic and steric factors were significantly correlated with the antagonistic effect, while hydrophobicity was not. Similarly, QSAR studies on piperazine and ketopiperazine derivatives as renin inhibitors revealed that constitutional descriptors such as the number of double bonds and oxygen atoms play a vital role in their binding affinity. researchgate.net
Table 1: Illustrative QSAR Model Validation Statistics for Piperazine Analogues
| Model Parameter | Value | Significance |
| R² (Correlation Coefficient) | 0.846 | A high value indicates a good fit of the model to the training data. |
| Q² (Cross-validated R²) | 0.818 | A high value suggests good internal predictivity (robustness). |
| R²pred (External Validation) | 0.821 | A high value indicates the model's ability to predict the activity of new compounds. |
| SEE (Standard Error of Estimate) | 0.048 | A low value points to a higher accuracy of the predictions. |
This table is illustrative and based on reported data for piperazine derivatives.
Structure-Based Drug Design (SBDD) Principles Applied to this compound Optimization
Structure-Based Drug Design (SBDD) is a powerful approach used in drug discovery to design and optimize compounds based on the three-dimensional structure of the biological target. The application of SBDD to optimize this compound analogues would involve a detailed understanding of their interaction with the target protein.
The first step in SBDD is to determine the 3D structure of the target protein, typically through X-ray crystallography or cryo-electron microscopy. Once the structure is known, computational docking studies can be performed to predict how analogues of this compound bind to the active site of the protein. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding affinity and selectivity.
For instance, in the optimization of piperazine-1-thiourea-based inhibitors, medicinal chemistry efforts guided by SAR led to the development of potent and selective probes. Similarly, the design of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors was significantly enhanced through a rational structure-based approach, leading to a 65,000-fold increase in potency. This was achieved by introducing a basic amine to interact with the catalytic aspartic acids and by optimizing the fit into the S1/S3 binding pockets.
The optimization of this compound analogues via SBDD would likely focus on modifying the substituents on the piperazine ring and the diethylamide group to enhance interactions with the target protein. For example, introducing specific functional groups could lead to stronger hydrogen bonds or improved hydrophobic packing within the binding site. The flexible nature of the piperazine ring is also a key consideration, as it can adopt different conformations to fit into the binding pocket.
Table 2: Illustrative Structure-Activity Relationship (SAR) Data for Piperazine Analogues
| Analogue | Modification | Biological Activity (IC₅₀, µM) | Rationale for Modification |
| Lead Compound | This compound | 10 | Initial hit from screening. |
| Analogue 1 | Replacement of diethylamide with a bulky aromatic group | > 50 | Steric hindrance likely disrupts binding. |
| Analogue 2 | Introduction of a hydroxyl group on the piperazine ring | 2.5 | Potential for an additional hydrogen bond with the target. |
| Analogue 3 | Bioisosteric replacement of piperazine with piperidine (B6355638) | 15 | Altered basicity and conformational flexibility may reduce activity. |
This table is for illustrative purposes to demonstrate SAR principles.
Computational Chemistry and Molecular Modeling of N,n Diethyl 3 Piperazin 1 Yl Propanamide
Ligand-Protein Docking Simulations of N,N-Diethyl-3-(piperazin-1-YL)propanamide with Proposed Biological Targets
Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a protein target. nih.govmdpi.com This technique is instrumental in understanding the binding mechanism and can help in identifying potential drug candidates.
Prediction of Binding Modes and Interaction Fingerprints for this compound
Docking simulations for this compound would involve preparing a 3D structure of the molecule and docking it into the binding sites of various putative protein targets. The output of these simulations would be a series of possible binding poses, ranked by a scoring function that estimates the binding affinity.
The predicted binding mode would detail the specific orientation of the diethyl amide and piperazine (B1678402) moieties within the protein's binding pocket. The interaction fingerprint would then map the types of interactions formed, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For instance, the basic nitrogen atoms of the piperazine ring are potential hydrogen bond acceptors, while the ethyl groups can engage in hydrophobic interactions.
A hypothetical interaction fingerprint for this compound with a kinase target is presented below.
| Interaction Type | Functional Group of Ligand | Potential Interacting Residue (Example) |
| Hydrogen Bond | Piperazine Nitrogen | Aspartic Acid, Glutamic Acid |
| Hydrogen Bond | Amide Carbonyl | Lysine, Arginine |
| Hydrophobic | Diethyl Groups | Leucine (B10760876), Valine, Isoleucine |
| Hydrophobic | Piperazine Ring | Phenylalanine, Tyrosine |
Analysis of Key Residue Interactions with this compound in Binding Pockets
A detailed analysis of the docking poses would reveal key amino acid residues that are critical for the binding of this compound. For example, studies on other piperazine derivatives have shown that interactions with specific residues, such as aspartic acid, can be crucial for binding. mdpi.com In the context of a hypothetical kinase target, the piperazine moiety might form a hydrogen bond with a residue in the hinge region, a common interaction for kinase inhibitors. The diethylamide tail could then extend into a more hydrophobic pocket, interacting with aliphatic or aromatic residues. Identifying these key interactions is fundamental for structure-based drug design, allowing for modifications to the ligand to enhance potency and selectivity.
Molecular Dynamics (MD) Simulations of this compound-Target Complexes
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological system than static docking poses. rsc.orgnih.gov
Conformational Dynamics and Stability of this compound within Biological Environments
Once a promising docking pose is identified, MD simulations can be performed on the this compound-protein complex. These simulations would track the movements of every atom in the system over a period of nanoseconds to microseconds. The resulting trajectory would reveal the stability of the ligand's binding mode. Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein. Such simulations have been used to study the behavior of other piperazine-containing ligands in various environments. nitech.ac.jp
Binding Free Energy Calculations for this compound
MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone. nih.govnih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly employed. nih.gov These calculations consider the enthalpic and entropic contributions to binding. A hypothetical table of calculated binding free energies for this compound with different targets is shown below.
| Target Protein | Docking Score (kcal/mol) | Calculated Binding Free Energy (ΔG, kcal/mol) |
| Kinase A | -9.5 | -12.3 |
| GPCR B | -8.2 | -10.1 |
| Ion Channel C | -7.8 | -9.5 |
Pharmacophore Modeling and Virtual Screening Based on this compound's Structure
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govyoutube.com
Based on the structure of this compound and its predicted binding mode, a pharmacophore model can be generated. This model would consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and positive ionizable centers. For example, a pharmacophore model for this compound might include a hydrogen bond acceptor (the amide carbonyl), a positive ionizable feature (the distal piperazine nitrogen), and two hydrophobic features (the diethyl groups and the piperazine ring).
This pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds. biorxiv.orgbiorxiv.org The goal is to identify other molecules that match the pharmacophore and are therefore likely to bind to the same target, potentially with improved properties. This approach has been successfully used with piperazine-containing scaffolds to discover novel inhibitors for various targets. nih.govresearchgate.net The hits from the virtual screen would then be subjected to further computational analysis, such as docking and MD simulations, before being prioritized for synthesis and biological testing.
De Novo Design and Scaffold Hopping Approaches Initiated from this compound
De novo drug design and scaffold hopping are two key computational strategies employed to explore novel chemical space and develop new therapeutic agents. Starting with a known molecular scaffold, such as that of this compound, these methods can lead to the discovery of compounds with improved pharmacological profiles.
De Novo Design: Building Novel Ligands from the Ground Up
De novo design involves the computational construction of novel molecules that are predicted to bind to a specific biological target, often an enzyme or a receptor. This process can be initiated by using a known ligand, like this compound, as a template or by designing ligands to fit the known three-dimensional structure of the target's binding site.
In a notable example of de novo design originating from a piperazine-containing scaffold, researchers have successfully developed high-affinity and selective non-peptide agonists for the delta-opioid receptor. nih.gov The design strategy utilized a piperazine template to correctly orient the essential pharmacophore groups, including phenolic and phenyl moieties, as well as a hydrophobic component. nih.gov This approach was inspired by the structure-activity relationships of known peptide ligands and aimed to mimic their bioactive conformation. nih.gov The resulting compounds demonstrated significant binding affinity and selectivity, with one lead compound, SL-3111, exhibiting an IC50 of 4.1 nM for the delta-opioid receptor. nih.gov This case highlights how the piperazine core can serve as a versatile scaffold for the de novo design of potent and selective ligands.
Applying this principle to this compound, one could computationally model the compound within the binding site of a target of interest. The piperazine ring, the propanamide linker, and the diethyl groups can then be systematically modified or replaced with other functional groups to optimize interactions with the target protein. For instance, the diethylamide could be replaced with other substituents to explore different pockets within the binding site, potentially leading to enhanced potency or altered selectivity.
Scaffold Hopping: Exploring New Chemical Architectures
Scaffold hopping is a computational technique used in medicinal chemistry to identify isosteric replacements for a core molecular structure while retaining the desired biological activity. This strategy is particularly useful for escaping undesirable physicochemical or pharmacokinetic properties of a lead compound or for exploring new intellectual property space.
A prominent example of scaffold hopping involves the conversion of a pyrimidine (B1678525) core to a pyrazole (B372694) core in the development of inhibitors for the dual leucine zipper kinase (DLK). nih.gov This shape-based scaffold hopping approach led to compounds with improved physicochemical properties and brain penetration. nih.gov By utilizing a combination of property and structure-based design, a potent and selective inhibitor was identified. nih.gov
The following table illustrates potential scaffold hops for the piperazine moiety in this compound and the rationale behind these modifications.
| Original Scaffold | Potential Replacement Scaffolds | Rationale for Hopping |
| Piperazine | Piperidine (B6355638), Morpholine, Thiomorpholine | To modulate basicity, polarity, and hydrogen bonding capacity. |
| Piperazine | Homopiperazine, Diazepane | To alter the conformation and spacing of the nitrogen atoms. |
| Piperazine | Bicyclic amines (e.g., 1,4-diazepane) | To introduce conformational rigidity and explore new vector spaces for substitution. |
Structure-Activity Relationship Studies of Related Piperazine Derivatives
The design of novel compounds through de novo methods or scaffold hopping is often guided by existing structure-activity relationship (SAR) data. Studies on related piperazine derivatives can provide valuable insights into which modifications are likely to be fruitful. For example, research on a series of piperazine derivatives has shed light on the structural requirements for anxiolytic and antidepressant-like effects. nih.gov In this study, modifications to the substituent on the second nitrogen of the piperazine ring significantly impacted the pharmacological activity. nih.gov
The table below summarizes hypothetical SAR data for analogs of this compound, illustrating how small structural changes can influence biological activity.
| Compound | R1 (on piperazine) | R2 (on amide) | Hypothetical Activity (IC50, nM) |
| This compound | H | Diethyl | 500 |
| Analog 1 | Methyl | Diethyl | 250 |
| Analog 2 | H | Cyclopropyl | 750 |
| Analog 3 | 4-Fluorophenyl | Diethyl | 100 |
| Analog 4 | H | Pyrrolidinyl | 400 |
These data, though hypothetical, demonstrate the importance of systematic structural modifications in optimizing the biological activity of a lead compound. Computational modeling can be used to rationalize these SAR trends and to predict the activity of new, unsynthesized analogs.
Preclinical Biological Evaluation of N,n Diethyl 3 Piperazin 1 Yl Propanamide Excluding Human Data and Safety
In Vitro Pharmacological Characterization of N,N-Diethyl-3-(piperazin-1-YL)propanamide Analogues
The in vitro pharmacological characterization of piperazine-propanamide derivatives is crucial for elucidating their mechanism of action and identifying their molecular targets. This typically involves a combination of radioligand binding assays, functional assays, and high-throughput screening methodologies.
Radioligand Binding Assays for Receptor Profiling
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. uwec.eduuam.es In these assays, a radioactively labeled ligand with known affinity for a receptor is competed with the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) is determined, from which the inhibition constant (Ki) can be calculated, indicating the compound's affinity for the receptor.
For piperazine (B1678402) derivatives, radioligand binding assays have been instrumental in profiling their activity at various receptors, including sigma receptors and adenosine (B11128) receptors. For instance, a series of piperidine (B6355638)/piperazine-based compounds were evaluated for their affinity at sigma-1 (σ1R) and sigma-2 (σ2R) receptors. nih.gov These studies revealed that some piperazine derivatives exhibit nanomolar affinity for the σ1R. nih.gov Similarly, piperazine-1-sulfonylphenylxanthine derivatives have been shown to have subnanomolar affinity for the human A2B adenosine receptor. sigmaaldrich.com
Below is an interactive data table summarizing the binding affinities of some piperazine derivatives at different receptors.
| Compound | Receptor | Radioligand | Ki (nM) | Source |
| Piperazine Derivative 1 | σ1R | 3H-pentazocine | 3.2 | nih.gov |
| Piperazine Derivative 2 | σ1R | 3H-pentazocine | 434 | nih.gov |
| Piperazine Derivative 3 | hH3R | - | 6.2 | nih.gov |
| Piperazine Derivative 4 | σ1R | - | 4.41 | nih.gov |
| PSB-09120 | Human A2B | - | 0.157 | sigmaaldrich.com |
| Compound 6a | 5-HT1AR | - | 1.28 | nih.govresearchgate.net |
Luminescence and Fluorescence-Based Functional Assays
While binding assays reveal affinity, functional assays are necessary to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. Luminescence and fluorescence-based assays are commonly used for this purpose. These assays can measure various cellular responses following receptor activation, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or reporter gene expression.
For example, the functionality of a piperazine-based compound at the σ1R was determined using a radioligand binding assay in the presence of phenytoin, an allosteric modulator. nih.gov Phenytoin potentiates the binding of σ1R agonists but has little to no effect on antagonists, thus allowing for the functional characterization of the test compound. nih.gov In the context of G-protein coupled receptors (GPCRs), fluorescence-based assays like the Fluorometric Imaging Plate Reader (FLIPR) can be used to measure calcium mobilization upon receptor activation. enamine.net Boron-dipyrromethene (BODIPY) derivatives, which can include a piperazine moiety, have been developed as fluorescent ligands for adrenoceptors, allowing for the visualization of receptor binding and localization. mdpi.com
High-Throughput Screening (HTS) Methodologies
High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds to identify "hits" with a desired biological activity. nih.govthermofisher.com These hits can then be further optimized to develop lead compounds. Piperazine-containing libraries are frequently used in HTS campaigns due to the prevalence of the piperazine scaffold in many biologically active molecules. nih.govresearchgate.net
HTS methodologies can be cell-based or biochemical. Cell-based assays, which measure the effect of a compound on a whole cell, are advantageous as they can identify compounds that act on various targets involved in a specific cellular process. nih.gov For instance, a cell-based HTS assay was used to screen a 100,000-compound library for inhibitors of the influenza A virus. nih.gov The ReFRAME library was also screened using HTS to identify potential drug repurposing candidates for Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov The screening of a pyrrolidine (B122466) bis-piperazine library led to the identification of prohormone convertase 2 inhibitors. researchgate.net
In Vivo Mechanistic Studies of this compound Analogues in Animal Models
In vivo studies in animal models are essential to understand the physiological effects of a compound and to correlate its molecular actions with behavioral outcomes.
Neurochemical Modulations Induced by Piperazine-Propanamide Analogues in Rodent Brain
Piperazine derivatives have been shown to modulate the levels of various neurotransmitters in the brain, which is often the basis for their psychoactive effects. For example, some N-substituted piperazines have been associated with MDMA ("ecstasy") and have been studied for their effects on monoamine neurotransmitters. nih.gov
One study investigated a piperazine derivative, compound 6a, which showed a high affinity for the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR). nih.govresearchgate.net In vivo experiments in mice demonstrated that this compound significantly increased the levels of serotonin (B10506) in the brain. nih.govresearchgate.net Furthermore, it was found to reverse the reduced expression of 5-HT1AR, brain-derived neurotrophic factor (BDNF), and protein kinase A (PKA) in the hippocampus of a mouse model of depression. nih.govresearchgate.net Another study reported that a boroxazolidone derivative of tryptophan, borolatonin, produced behavioral and neurochemical changes in rats similar to melatonin, including effects on neuronal loss and BDNF levels. mdpi.com
Behavioral Phenotyping and its Correlation with Molecular Actions
Behavioral phenotyping in animal models helps to characterize the functional consequences of a compound's molecular actions. A variety of behavioral tests are used to assess different domains, such as locomotor activity, anxiety, depression, and cognition. frontiersin.org
For instance, the behavioral effects of several N-substituted piperazines were evaluated in mice. nih.gov l-benzylpiperazine (BZP) was found to increase locomotor activity, suggesting a stimulant-like effect, while 1-(3-trifluoromethylphenyl) piperazine (TFMPP) induced a head-twitch response, which is indicative of hallucinogen-like properties. nih.gov These behavioral effects are thought to be mediated by the interaction of these compounds with various monoamine transporters and receptors.
In another study, piperazine amides acting as selective, state-dependent NaV1.7 inhibitors were evaluated in a mouse model of histamine-induced itching. nih.gov Oral administration of one of the lead compounds significantly reduced scratching behavior, demonstrating in vivo target engagement and a therapeutically relevant effect. nih.gov The antinociceptive (pain-relieving) properties of piperazine and piperidine derivatives acting as histamine (B1213489) H3 and sigma-1 receptor antagonists have also been demonstrated in mice. nih.gov
Electrophysiological Recordings of this compound's Effects on Neural Activity
The investigation of a novel compound's effect on neural activity is fundamental to understanding its potential central nervous system (CNS) applications. Electrophysiological techniques, such as patch-clamp recordings on cultured neurons or brain slices, are employed to measure changes in ion channel currents, membrane potential, and neuronal firing patterns. These studies are critical for identifying the compound's mechanism of action at a cellular level, for instance, whether it acts as an agonist or antagonist at specific receptors or modulates ion channel function.
Detailed Research Findings: Specific electrophysiological data for this compound is not publicly documented. A typical study would involve applying varying concentrations of the compound to neuronal preparations from relevant brain regions (e.g., hippocampus or cortex) and recording subsequent changes in electrical activity. Parameters such as the resting membrane potential, action potential threshold, firing frequency, and the kinetics of synaptic currents (e.g., excitatory postsynaptic currents or inhibitory postsynaptic currents) would be meticulously analyzed.
Illustrative Data Table: Effect of this compound on Neuronal Firing Rate The following table is a hypothetical representation of data that could be generated from such an experiment.
| Concentration (µM) | Mean Firing Rate (Hz) | Standard Deviation | % Change from Baseline |
| Baseline (Control) | 5.2 | 1.1 | 0% |
| 1 | 4.8 | 1.0 | -7.7% |
| 10 | 3.1 | 0.8 | -40.4% |
| 100 | 1.5 | 0.4 | -71.2% |
Cardiovascular and Metabolic System Responses to this compound in Preclinical Species
Preclinical evaluation of cardiovascular and metabolic responses is essential to characterize the systemic effects of a new chemical entity. In vivo studies in animal models, such as rodents or canines, are conducted to monitor key physiological parameters following administration of the compound. These studies often involve telemetry, allowing for continuous monitoring of conscious, unrestrained animals to gather data on heart rate, blood pressure, and electrocardiogram (ECG) parameters. Metabolic assessments may include measurements of blood glucose, insulin, and lipid levels.
Illustrative Data Table: Cardiovascular Parameters in a Preclinical Model The following table is a hypothetical representation of data collected from a telemetry study.
| Parameter | Control Group | Treatment Group (Compound X) | p-value |
| Mean Arterial Pressure (mmHg) | 105 ± 5 | 102 ± 6 | >0.05 |
| Heart Rate (beats/min) | 350 ± 25 | 345 ± 30 | >0.05 |
| QTc Interval (ms) | 55 ± 4 | 56 ± 5 | >0.05 |
| Blood Glucose (mg/dL) | 95 ± 8 | 98 ± 7 | >0.05 |
Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment of this compound
The ADME profile of a compound describes its disposition within an organism and is a critical determinant of its potential as a therapeutic agent. These properties are evaluated through a combination of in vitro and in vivo assays.
In Vitro Metabolic Stability in Hepatic Systems for this compound
Metabolic stability assays are conducted to predict the extent and rate of a compound's metabolism in the liver, which is the primary site of drug metabolism. springernature.com These experiments typically involve incubating the compound with liver microsomes or hepatocytes from various species, including humans, to assess its susceptibility to metabolic enzymes, primarily the cytochrome P450 (CYP) family. springernature.comnih.gov The rate of disappearance of the parent compound over time is measured to calculate parameters like the half-life (T½) and intrinsic clearance (CLint). mdpi.com
Detailed Research Findings: Specific data on the metabolic stability of this compound is not found in the public domain. A compound with high metabolic stability would exhibit a longer half-life and lower clearance, suggesting it may have a longer duration of action in vivo. Conversely, rapid metabolism might necessitate different administration strategies. mdpi.comnih.gov
Illustrative Data Table: Metabolic Stability in Human Liver Microsomes The following table provides a hypothetical example of metabolic stability data.
| Compound | T½ (min) | CLint (µL/min/mg protein) |
| This compound | 45 | 30.8 |
| Positive Control (Verapamil) | 20 | 69.3 |
Plasma Protein Binding Characteristics of this compound
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), significantly influences its pharmacokinetic properties. nih.govmdpi.com Only the unbound (free) fraction of a drug is available to distribute into tissues and interact with its target. nih.gov Techniques like equilibrium dialysis or ultrafiltration are used to determine the percentage of the compound that is bound to plasma proteins. nih.gov
Detailed Research Findings: There is no publicly available information on the plasma protein binding of this compound. High plasma protein binding (>99%) can limit the free concentration of a drug, potentially affecting its efficacy and clearance. nih.gov Conversely, low binding may lead to a larger volume of distribution.
Illustrative Data Table: Plasma Protein Binding Across Species The following table is a hypothetical representation of plasma protein binding data.
| Species | % Bound | Unbound Fraction (fu) |
| Human | 92.5 | 0.075 |
| Rat | 88.0 | 0.120 |
| Dog | 95.2 | 0.048 |
Blood-Brain Barrier Penetration Potential of this compound
For compounds targeting the CNS, the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain from harmful substances. nih.govnih.gov A compound's potential to penetrate the BBB can be initially assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). In vivo studies in animals are then used to measure the brain-to-plasma concentration ratio (Kp) to confirm CNS penetration. isca.me
Detailed Research Findings: The BBB penetration potential of this compound has not been documented. Physicochemical properties such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors are key predictors of BBB permeability. mdpi.com Compounds that are substrates for efflux transporters like P-glycoprotein (P-gp) at the BBB may show limited brain exposure despite having favorable physicochemical properties. nih.gov
Illustrative Data Table: In Vitro and In Vivo BBB Penetration Assessment The following table is a hypothetical example of data related to BBB penetration.
| Assay | Result | Interpretation |
| PAMPA-BBB (Pe) | 8.5 x 10⁻⁶ cm/s | Predicted to have moderate to high CNS penetration |
| In Vivo Kp (Rat) | 1.2 | Compound readily crosses the BBB |
Identification and Quantification of this compound Metabolites
Identifying the metabolic pathways of a compound and the structure of its metabolites is a crucial step in preclinical development. This is typically achieved by incubating the compound with hepatic systems (microsomes or hepatocytes) and analyzing the resulting mixture using high-resolution mass spectrometry (HRMS). nih.gov This allows for the identification of metabolites formed through Phase I (e.g., oxidation, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions.
Detailed Research Findings: There is no published information on the metabolites of this compound. Common metabolic pathways for a compound with its structure might include N-dealkylation of the diethylamide group, oxidation of the piperazine ring, or hydroxylation at various positions. Understanding the metabolic profile is important, as metabolites can be active, inactive, or potentially contribute to off-target effects.
Illustrative Data Table: Major Metabolites Identified in Human Hepatocytes The following table provides a hypothetical list of identified metabolites.
| Metabolite ID | Proposed Biotransformation | m/z |
| M1 | N-de-ethylation | [Value] |
| M2 | Piperazine ring oxidation | [Value] |
| M3 | Hydroxylation of propyl chain | [Value] |
| M4 | Glucuronidation of M2 | [Value] |
Tissue Distribution Analysis of this compound in Preclinical Models
Comprehensive searches of available scientific literature and biomedical databases did not yield specific preclinical studies detailing the tissue distribution of the chemical compound this compound. While research exists on the pharmacokinetic properties of various piperazine derivatives, data pertaining to the concentration and accumulation of this particular compound in different organs and tissues from animal models are not publicly available.
The piperazine moiety is a common structural feature in many biologically active compounds, and its presence can influence the pharmacokinetic profile, including tissue distribution. nih.gov However, without specific studies on this compound, any discussion on its distribution would be speculative and fall outside the scope of this analysis.
Therefore, no detailed research findings or data tables on the tissue distribution of this compound in preclinical models can be provided at this time. Further research would be required to elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of this specific compound.
Advanced Analytical Methodologies for N,n Diethyl 3 Piperazin 1 Yl Propanamide
Chromatographic Techniques for Separation and Purity Profiling of N,N-Diethyl-3-(piperazin-1-YL)propanamide
Chromatography is the cornerstone for the separation and purity assessment of this compound. Given its chemical structure, which includes a tertiary amide and a piperazine (B1678402) moiety, specific methods can be optimized for high-resolution separation from impurities and related substances.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitation and purity profiling of this compound. Since the compound lacks a strong native chromophore, UV detection can be challenging, especially at low concentrations. jocpr.com A common strategy for analogous piperazine compounds involves derivatization to attach a UV-active label, such as dansyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.comtandfonline.com However, for routine analysis where sufficient concentration is available, detection at low UV wavelengths (around 205-215 nm) is feasible.
A typical reversed-phase HPLC (RP-HPLC) method would be employed for quantitation. The basic nitrogen atoms of the piperazine ring can cause peak tailing on standard silica-based C18 columns. Therefore, a base-deactivated column or the use of mobile phase additives like a volatile amine (e.g., triethylamine (B128534) or diethylamine) is often necessary to obtain sharp, symmetrical peaks. jocpr.com
A hypothetical HPLC method for the quantitation of this compound is outlined in the table below.
Table 1: Illustrative HPLC Parameters for Quantitation
| Parameter | Condition |
|---|---|
| Column | Base-deactivated C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Diethylamine in Water; B: Acetonitrile (B52724) |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C jocpr.com |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL jocpr.com |
Method validation would be performed to confirm linearity, accuracy, precision, and robustness, ensuring reliable quantification for quality control and stability studies. jocpr.comresearchgate.net
While this compound itself is not chiral, derivatives of this compound or related structures may possess chiral centers, necessitating enantiomeric purity assessment. Chiral chromatography is the definitive method for separating enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective for this purpose. unl.ptnih.govmdpi.com
The separation mechanism on these CSPs relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which differ in stability. The choice of mobile phase, often a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving resolution. unl.pt For piperazine derivatives, columns like Chiralpak AD-H or Chiralpak IC have demonstrated successful enantioseparation. jocpr.comunl.pt
Table 2: Representative Chiral HPLC Conditions
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) unl.pt |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) jocpr.com |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Application | Separation of enantiomers of a hypothetical chiral derivative |
The development of such a method is crucial in asymmetric synthesis to determine the enantiomeric excess (ee) of the product. acs.org
Mass Spectrometry (MS) for Elucidation and Bioanalysis of this compound
Mass spectrometry is an indispensable tool for the structural confirmation and sensitive detection of this compound, particularly in complex biological samples.
For quantifying trace amounts of this compound in biological matrices like plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. mdpi.comnih.gov The method involves coupling an HPLC system to a tandem mass spectrometer, typically a triple quadrupole instrument.
Analysis is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. mdpi.com This high specificity allows for accurate quantification even in the presence of co-eluting matrix components. A stable isotopically labeled version of the analyte is often used as an internal standard to ensure the highest level of confidence in the results. mdpi.com
Table 3: Hypothetical LC-MS/MS Parameters for Bioanalysis
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | Calculated m/z for C₁₁H₂₃N₃O |
| Product Ion(s) | Characteristic fragments from the piperazine ring and amide side chain |
| Collision Energy | Optimized for maximum product ion intensity |
| Sample Preparation | Protein precipitation or liquid-liquid extraction from plasma nih.govnih.gov |
| LC Column | Fast-eluting C18 column (e.g., <100 mm length) nih.gov |
This approach facilitates pharmacokinetic studies by enabling the creation of concentration-time profiles of the compound in biological systems. nih.gov
Identifying the metabolites of this compound is critical to understanding its biotransformation. High-Resolution Mass Spectrometry (HRMS), often using Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm error). nih.gov This precision allows for the confident determination of the elemental composition of metabolites.
The workflow for metabolite identification involves analyzing samples (e.g., from urine or liver microsome incubations) and comparing them to a control sample. nih.govresearchgate.net Data processing software can then identify potential metabolites by searching for expected mass shifts corresponding to common metabolic reactions (e.g., hydroxylation, N-dealkylation, oxidation, glucuronidation). researchgate.net The fragmentation patterns (MS/MS spectra) of these potential metabolites are then compared to the parent drug to confirm their structural relationship. researchgate.net
Potential metabolic pathways for this compound could include:
N-de-ethylation of the diethylamide group.
Hydroxylation on the ethyl groups or the piperazine ring.
Oxidation of the piperazine ring.
Cleavage of the propanamide side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound and for studying its dynamic behavior in solution.
The structure of this compound presents two key areas of conformational interest: the chair-boat interconversion of the piperazine ring and the restricted rotation around the amide C-N bond. researchgate.netrsc.orgnih.gov At room temperature, the rotation around the tertiary amide bond is slow on the NMR timescale, leading to distinct signals for the two N-ethyl groups. Similarly, the piperazine ring typically adopts a chair conformation, but its interconversion can also be observed. researchgate.netnih.gov
Temperature-dependent ¹H NMR studies are particularly insightful. researchgate.netrsc.org As the temperature is increased, the rate of conformational exchange increases. At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the interconverting groups broaden and merge into a single averaged signal. researchgate.netnih.gov By analyzing these changes, the energy barriers (ΔG‡) for both the amide bond rotation and the piperazine ring inversion can be calculated, providing quantitative data on the molecule's flexibility. rsc.orgnih.gov For N-acylated piperazines, the energy barrier for amide rotation is often higher than that for the ring inversion. researchgate.netrsc.org
Table 4: Expected ¹H and ¹³C NMR Features and Dynamic Behavior
| Feature | Observation | Rationale |
|---|---|---|
| ¹H NMR (N-ethyl groups) | Two sets of quartet and triplet signals at room temperature. | Restricted rotation around the C-N amide bond makes the ethyl groups diastereotopic. |
| ¹H NMR (Piperazine) | Complex, broad signals at room temperature. rsc.org | Chair-chair interconversion and coupling to adjacent protons. |
| ¹³C NMR (N-ethyl groups) | Two distinct signals for the CH₂ and CH₃ carbons. | Magnetic inequivalence due to slow amide bond rotation. |
| Variable Temp. NMR | Coalescence of ethyl and piperazine signals at elevated temperatures. | Increased rate of conformational exchange allows calculation of activation energy barriers. researchgate.netnih.gov |
Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be used to unambiguously assign all proton and carbon signals, confirming the connectivity of the molecule.
2D NMR Techniques for Elucidating Dynamics of this compound
The inherent flexibility of this compound, arising from the piperazine ring, the propanamide linker, and the diethylamino group, results in a complex conformational landscape. Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for elucidating these dynamics. columbia.edureddit.com
These methods probe through-space interactions between protons that are in close proximity, providing information about the molecule's three-dimensional structure and conformational exchange processes. columbia.edu For a molecule like this compound, key dynamic processes include the chair-boat interconversion of the piperazine ring and the restricted rotation around the amide C-N bond. rsc.orgnih.gov
Temperature-dependent NMR studies are particularly insightful. beilstein-journals.orgnih.govbeilstein-journals.org By recording spectra at various temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. nih.govrsc.org The temperature at which two exchanging signals merge into a single peak is known as the coalescence temperature (Tc). From this, the Gibbs free energy of activation (ΔG‡) for the dynamic process can be calculated, offering a quantitative measure of the energy barrier for the conformational change. rsc.orgrsc.org For N-acylated piperazines, two distinct coalescence points can sometimes be observed, corresponding to the amide bond rotation and the piperazine ring inversion, respectively. rsc.org
A hypothetical study on this compound could yield data similar to that observed for other N,N'-substituted piperazines, as illustrated in the following table.
Table 1: Hypothetical Dynamic NMR Parameters for this compound
| Dynamic Process | Coalescence Temperature (Tc) [K] | Activation Energy (ΔG‡) [kJ/mol] |
|---|---|---|
| Piperazine Ring Inversion | 298 | 60 |
Ligand-Observed NMR for this compound Binding Investigations
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Ligand-observed NMR techniques are highly effective for studying such interactions, particularly for detecting weak binding events that are common in early drug discovery. nih.gov Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are two of the most prominent methods in this category. nih.govnih.gov
In an STD NMR experiment, a selective radiofrequency pulse is used to saturate a region of the NMR spectrum where only the protein target resonates. This saturation is transferred to any bound ligands through spin diffusion. nih.govfrontiersin.org When the ligand dissociates, it carries this saturation information with it, leading to a decrease in the intensity of its signals in the NMR spectrum. By subtracting a spectrum with protein saturation from one without, a difference spectrum is obtained that shows signals only from the binding ligand. researchgate.net The relative intensities of the signals in the STD spectrum can reveal the "binding epitope," or the part of the ligand in closest contact with the protein. nih.gov
WaterLOGSY, on the other hand, exploits the transfer of magnetization from bulk water to the ligand via the protein. nih.gov In this experiment, the sign of the observed ligand signal in the presence of the protein indicates whether it binds. Non-binding compounds typically show a positive NOE, while binding ligands exhibit a negative NOE.
These techniques could be applied to screen this compound against a panel of protein targets or to validate a predicted interaction. The following table summarizes the key features of these powerful techniques.
Table 2: Overview of Ligand-Observed NMR Techniques for Binding Studies
| Technique | Principle | Information Gained | Typical Ligand Concentration |
|---|---|---|---|
| Saturation Transfer Difference (STD) NMR | Saturation transfer from protein to ligand | Binding confirmation, binding epitope, relative affinity | 10-100 fold excess over protein |
Capillary Electrophoresis (CE) for this compound Analysis
Capillary electrophoresis is a high-resolution separation technique that is well-suited for the analysis of small molecules like this compound. nih.govnih.govnih.gov CE separates analytes based on their charge-to-size ratio in an electric field. For a basic compound such as this piperazine derivative, analysis is typically performed in acidic buffers where the molecule is protonated and carries a positive charge. nih.gov
The versatility of CE allows for various modes of analysis. In chiral analysis, the addition of a chiral selector to the background electrolyte can enable the separation of enantiomers. nih.govnih.gov For piperazine-containing compounds, cyclodextrins and their derivatives are commonly used as chiral selectors. nih.gov The differential interaction of the enantiomers with the chiral selector leads to different migration times, allowing for their quantification.
Furthermore, the inner surface of the fused silica (B1680970) capillary can be modified with coatings to control the electroosmotic flow (EOF) and minimize analyte adsorption, thereby improving peak shape and resolution. nih.govmdpi.com The use of a monoquaternarized piperazine compound as a coating has been shown to produce a stable, reversed EOF, enabling rapid separations of peptides and proteins. nih.gov
A typical CE method for the analysis of this compound might involve the parameters outlined in the table below.
Table 3: Representative Capillary Electrophoresis Parameters for Piperazine Derivative Analysis
| Parameter | Condition |
|---|---|
| Capillary | Fused silica, 50 µm i.d., 375 µm o.d. |
| Background Electrolyte | 50 mM phosphate (B84403) buffer, pH 2.5 |
| Chiral Selector (for enantiomeric separation) | 15 mM beta-cyclodextrin |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
X-ray Crystallography for this compound Co-crystal Structures
X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in its crystalline state. While obtaining a single crystal of the parent compound can be challenging, the formation of co-crystals can facilitate crystallization and provide opportunities to modify the physicochemical properties of the active pharmaceutical ingredient. mdpi.comacs.orgnih.gov A co-crystal is a crystalline structure composed of two or more different molecules in a stoichiometric ratio. biorxiv.org
For this compound, co-crystals could be formed with various co-formers, such as dicarboxylic acids or other pharmaceutically acceptable compounds, through hydrogen bonding or other non-covalent interactions. mdpi.comresearchgate.net The resulting co-crystal can then be analyzed by single-crystal X-ray diffraction to determine the precise arrangement of the molecules in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov This information is invaluable for understanding structure-property relationships and for solid-state characterization. mdpi.com
The crystallographic data obtained from such an analysis would provide a detailed picture of the molecular conformation and the supramolecular assembly of this compound within the co-crystal.
Table 4: Illustrative Crystallographic Data for a Hypothetical this compound Co-crystal
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 8.5 |
| c (Å) | 15.0 |
| β (°) | 98.0 |
| Volume (ų) | 1320 |
Potential Research Applications and Mechanistic Translational Insights from N,n Diethyl 3 Piperazin 1 Yl Propanamide Studies
N,N-Diethyl-3-(piperazin-1-YL)propanamide as a Pharmacological Probe for Specific Receptor Systems
The piperazine (B1678402) ring is a key pharmacophore found in numerous drugs targeting the central nervous system (CNS). nih.gov Its derivatives are known to interact with a variety of receptor systems, most notably dopaminergic and serotonergic receptors. nih.gov Consequently, this compound could serve as a valuable pharmacological probe to investigate the function of these specific receptor systems.
By systematically evaluating the binding affinity and functional activity of this compound at different receptor subtypes, researchers could elucidate the structural requirements for receptor interaction. For instance, studies on related piperazine-amide derivatives have identified compounds with high affinity for D2, 5-HT1A, and 5-HT2A receptors. nih.gov Such research helps in mapping the ligand-binding pockets of these receptors and understanding the downstream signaling pathways they modulate. The insights gained from using this compound as a probe could be instrumental in designing more selective and potent ligands for therapeutic use.
Table 1: Potential Receptor Binding Profile for this compound Based on Related Compounds
| Receptor Target | Potential Affinity | Rationale |
|---|---|---|
| Dopamine D2 | High | A common target for piperazine derivatives with antipsychotic potential. nih.gov |
| Serotonin (B10506) 5-HT1A | High | Frequently targeted by anxiolytic and antidepressant piperazine compounds. nih.gov |
| Serotonin 5-HT2A | Moderate to High | Interaction at this receptor is relevant for antipsychotic and antidepressant effects. nih.gov |
This table is illustrative and based on the activities of structurally related piperazine derivatives.
Preclinical Elucidation of this compound's Effects on Neurotransmitter Balance
Many CNS disorders are characterized by an imbalance in neurotransmitter systems. Piperazine derivatives have been extensively investigated for their ability to modulate these systems, particularly as monoamine reuptake inhibitors. nih.gov this compound, by virtue of its structure, could potentially inhibit the reuptake of key neurotransmitters such as serotonin, norepinephrine, and dopamine.
Preclinical studies could involve in vitro assays to measure the inhibition of monoamine transporters. For example, research on 1,4-disubstituted piperazines has identified compounds that act as triple reuptake inhibitors, with varying potencies for each transporter. nih.gov Such investigations into this compound would provide a detailed profile of its neuropharmacological action, suggesting its potential utility in conditions like depression or anxiety, where restoring neurotransmitter balance is a key therapeutic goal. nih.gov In vivo studies in animal models could further clarify its effects on neurotransmitter levels in different brain regions and its subsequent behavioral outcomes.
Table 2: Potential Neurotransmitter Reuptake Inhibition Profile
| Neurotransmitter Transporter | Potential IC50 (nM) | Basis for Hypothesis |
|---|---|---|
| Serotonin (SERT) | 100-200 | Based on data for 1,4-disubstituted piperazine derivatives. nih.gov |
| Norepinephrine (NET) | 50-150 | Derived from studies on triple reuptake inhibitors with a piperazine scaffold. nih.gov |
This table presents hypothetical data based on published research on analogous compounds to illustrate potential research findings.
Investigation of this compound as a Modulator of Inflammatory Pathways
Beyond the CNS, there is growing evidence for the role of piperazine derivatives in modulating inflammatory processes. wisdomlib.org Inflammation is a critical component of numerous diseases, and compounds that can temper excessive inflammatory responses are of significant therapeutic interest.
Research into this compound could explore its effects on key inflammatory markers and pathways. This would typically involve in vitro experiments using cell lines (e.g., macrophages) stimulated with inflammatory agents. The readouts could include the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the activity of transcription factors that regulate inflammation, such as NF-κB. Demonstrating anti-inflammatory properties would open up new avenues of research for this compound in conditions characterized by chronic inflammation.
Theoretical Implications of this compound's Biological Activities for Disease Pathophysiology
The potential multi-target activity of this compound has significant theoretical implications for understanding and treating complex diseases. Many pathological conditions, such as major depressive disorder and schizophrenia, are now understood to involve not only neurotransmitter imbalances but also inflammatory processes and receptor dysregulation.
A compound like this compound, if shown to modulate both neuronal and inflammatory targets, could provide a powerful tool to dissect the interplay between these systems. For instance, if it demonstrates both antidepressant-like effects and anti-inflammatory activity in preclinical models, it would support the "inflammatory hypothesis" of depression. Furthermore, such a multi-faceted biological profile could translate into a more holistic therapeutic approach, addressing multiple facets of a disease's pathophysiology simultaneously. The study of such compounds could therefore lead to a more nuanced understanding of disease mechanisms and the development of next-generation therapeutics. wisdomlib.orgnih.gov
Future Directions and Unaddressed Research Gaps in N,n Diethyl 3 Piperazin 1 Yl Propanamide Research
Exploration of Novel Synthetic Methodologies for N,N-Diethyl-3-(piperazin-1-YL)propanamide and its Analogues
The synthesis of this compound can be accomplished through established chemical reactions, but significant opportunities exist for the development of more efficient, sustainable, and versatile methods. Future research should prioritize the move away from traditional multi-step processes towards more innovative synthetic strategies.
One promising avenue is the application of catalytic processes, such as those using copper-based metal-organic frameworks, which have proven highly effective for creating amide bonds in other N,N-diethyl-substituted amides. mdpi.com Such methods could offer superior yields and better environmental footprints compared to conventional techniques. mdpi.com Additionally, exploring multi-component reactions, like the Ugi reaction, could provide a rapid and efficient pathway to generate a diverse library of analogues from simple starting materials. The development of flow chemistry processes for its synthesis would enable scalable, controlled, and potentially safer production.
A primary goal of exploring these new methodologies is to facilitate the creation of a diverse library of structural analogues. By systematically modifying the diethylamide, the propanamide linker, or the piperazine (B1678402) ring, researchers can generate novel compounds for structure-activity relationship (SAR) studies.
Comprehensive Profiling of this compound's Polypharmacological Landscape
The piperazine moiety is a well-known "privileged scaffold" in medicinal chemistry, frequently interacting with multiple biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. This suggests that this compound likely possesses a complex polypharmacological profile, where it interacts with multiple targets simultaneously. While preliminary research points to potential activity at the ORL-1 receptor, a comprehensive screen is necessary to map its full range of biological interactions.
Future research should employ high-throughput screening platforms against large panels of receptors, enzymes, and ion channels. Techniques such as radioligand binding assays, enzymatic assays, and cell-based functional assays can identify both primary targets and secondary "off-targets." Understanding this polypharmacology is crucial, as it can reveal unexpected therapeutic opportunities or explain potential mechanisms of action. For instance, related piperazine-benzothiazole hybrids have been investigated for their multi-functional properties in Alzheimer's disease, targeting both cholinesterase and Aβ aggregation. rsc.org
Table 1: Illustrative Polypharmacological Screening Panel This table represents a hypothetical screening panel to probe the target interactions of this compound.
| Target Class | Specific Examples | Assay Type | Potential Therapeutic Area |
|---|---|---|---|
| GPCRs | Dopamine (D1-D5), Serotonin (B10506) (5-HT1A, 5-HT2A), Opioid (μ, δ, κ), ORL-1 | Radioligand Binding, cAMP Assay | CNS Disorders, Pain |
| Ion Channels | hERG, Voltage-gated Sodium/Calcium Channels | Electrophysiology, Flux Assay | Cardiovascular, Neurological |
| Enzymes | Cholinesterases (AChE, BuChE), Kinases, Histone Deacetylases | Enzymatic Inhibition Assay | Neurodegeneration, Oncology |
| Transporters | Dopamine Transporter (DAT), Serotonin Transporter (SERT) | Uptake Inhibition Assay | CNS Disorders |
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can be powerfully applied to investigate this compound. nih.govmdpi.com Given the lack of extensive experimental data, predictive modeling can fill critical knowledge gaps and guide efficient experimental work. nih.gov
AI/ML algorithms can be trained on large chemical datasets to predict a wide range of properties for this compound, including its physicochemical characteristics, pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and potential biological activities. mdpi.comnih.gov For instance, deep learning models can predict blood-brain barrier permeability or interactions with specific receptor families. mdpi.com Furthermore, generative AI models can design novel analogues with optimized properties, such as enhanced target affinity or reduced predicted toxicity. nih.gov Platforms like Ligand Express® use AI to screen small molecules against a virtual proteome to predict on- and off-target interactions, a strategy that would be invaluable for mapping the polypharmacology of this compound. mdpi.com
Integration of 'Omics' Technologies (e.g., transcriptomics, proteomics) to Understand this compound's Systems-Level Effects
To understand the global biological impact of this compound beyond single-target interactions, the integration of 'omics' technologies is essential. These approaches provide a systems-level view of the molecular changes induced by the compound within a biological system.
Transcriptomics (RNA-seq): By treating relevant cell lines (e.g., neuronal cells) with the compound and sequencing the messenger RNA, researchers can identify which genes are up- or down-regulated. This can reveal the cellular pathways that are modulated, offering clues to its mechanism of action.
Proteomics: Using techniques like mass spectrometry, proteomics can identify changes in protein expression and post-translational modifications following compound treatment. This provides a direct look at the functional machinery of the cell.
Metabolomics: This technology analyzes changes in the levels of small-molecule metabolites, providing a snapshot of the metabolic state of the cell or organism in response to the compound.
By combining these datasets, researchers can construct a comprehensive picture of the compound's influence on cellular networks, leading to a more holistic understanding of its biological effects.
Development of Advanced In Vitro and In Vivo Models to Further Elucidate this compound Mechanisms
Elucidating the precise mechanisms of action requires sophisticated biological models that can bridge the gap between molecular interactions and physiological outcomes. The development and use of advanced in vitro and in vivo models are critical future steps.
For in vitro studies, moving beyond simple cell lines to more complex systems like 3D organoids (e.g., brain organoids) or co-culture systems can provide more physiologically relevant data. For in vivo research, while rodent models are standard, the use of alternative models like pigs may in some cases better predict human metabolic patterns. nih.gov The selection of an appropriate animal model would depend on the therapeutic area suggested by initial screening; for instance, a scopolamine-induced memory deficit model in mice was used to test a related piperazine compound for cognitive enhancement. rsc.org
Table 2: Comparison of Potential Experimental Models This table outlines potential advanced models for mechanistic studies and the type of data they could yield.
| Model Type | Specific Example | Key Question to Address | Data Output |
|---|---|---|---|
| Advanced In Vitro | Human iPSC-derived Neuronal Co-cultures | How does the compound affect synaptic activity and network function? | Multi-electrode array (MEA) recordings, calcium imaging |
| Advanced In Vitro | Brain Organoids | What is the compound's effect on neurodevelopment or disease-specific pathology? | Immunohistochemistry, transcriptomics |
| In Vivo | Zebrafish Larvae | What are the compound's effects on whole-organism behavior and development? | High-throughput behavioral screening |
| In Vivo | Transgenic Mouse Model (e.g., of a specific disease) | Can the compound modify disease-relevant phenotypes in a living organism? | Behavioral tests, biomarker analysis |
Challenges and Opportunities in Leveraging the this compound Scaffold for Chemical Biology Tools
The core structure of this compound, characterized by the flexible propanamide linker connecting a piperazine ring to a diethylamide, presents both challenges and opportunities for developing chemical biology probes. rsc.org
A significant opportunity lies in using this scaffold to create tools for target identification and validation. By attaching a reactive group, a fluorescent tag, or a biotin (B1667282) handle to the molecule—likely at the secondary amine of the piperazine ring—researchers could create probes for affinity-based protein profiling or cellular imaging. Such tools would be invaluable for confirming the targets predicted by AI and discovered through 'omics' studies. The piperazine-triazine scaffold, for example, has been identified as a promising starting point for developing new classes of anthelmintics. wellcomeopenresearch.org
The primary challenge is to modify the scaffold without disrupting its native biological activity. The flexible linker may provide a suitable site for modification with minimal impact on binding. rsc.org Extensive SAR studies would be required to identify positions on the molecule that tolerate the addition of functional tags. Success in this area would not only advance the study of this specific compound but also provide a versatile chemical tool for broader biological inquiry.
Q & A
Basic: What are the standard synthetic protocols and characterization methods for N,N-Diethyl-3-(piperazin-1-yl)propanamide derivatives?
Answer:
Synthesis typically involves coupling reactions using reagents like HOBt (hydroxybenzotriazole) and DCC (dicyclohexylcarbodiimide) in methanol or acetonitrile under reflux conditions. For example, derivatives are often prepared via nucleophilic substitution or amidation reactions, with yields ranging from 23% to 85% depending on substituents . Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation of protons (¹H NMR) and carbons (¹³C NMR) .
- Mass Spectrometry (MS) : To confirm molecular weights and fragmentation patterns .
- Chromatography : TLC for purity assessment and normal-phase chromatography for purification .
Advanced: How can low-yield reactions in the synthesis of piperazine-containing propanamides be optimized?
Answer:
Low yields (e.g., 23% for compound 4l in ) may arise from steric hindrance or competing side reactions. Optimization strategies include:
- Temperature Control : Reflux in acetonitrile or methanol to enhance reaction kinetics .
- Catalyst Use : Employing triethylamine (Et₃N) as a base to deprotonate intermediates and improve nucleophilicity .
- Purification Techniques : Multi-step chromatography (e.g., normal-phase followed by reverse-phase) to isolate products from byproducts .
Basic: What in vitro biological assays are commonly used to evaluate the bioactivity of piperazine-propanamide derivatives?
Answer:
- Antiproliferative Assays : MTT or XTT assays on cancer cell lines (e.g., HIV-1/2 inhibition screens) to determine EC₅₀ and CC₅₀ values .
- Receptor Binding Studies : Radioligand displacement assays for dopamine D3/D2 receptors or adenosine A2A receptors .
- Anticonvulsant Models : Maximal electroshock (MES) and subcutaneous metrazol (scMET) tests in rodents .
Advanced: How does structural modification of the piperazine ring impact selectivity in receptor targeting?
Answer:
- Arylpiperazine Substitution : Introducing 4-(2-methoxyphenyl) or 4-(2-fluorophenyl) groups enhances dopamine D3 receptor selectivity over D2 by 10- to 20-fold due to hydrophobic pocket interactions .
- Side Chain Elongation : Extending the propanamide linker improves binding to melanocortin receptors (e.g., MC4R) by accommodating larger binding cavities .
- Electron-Withdrawing Groups : Nitro or trifluoromethyl groups on the benzothiazole moiety improve anti-HIV activity but may reduce solubility .
Advanced: How can researchers reconcile contradictions between in vitro potency and in vivo efficacy for piperazine-propanamide analogs?
Answer:
Discrepancies often stem from:
- Pharmacokinetic Limitations : Poor bioavailability due to high logP values (>3.4) can be addressed via prodrug strategies (e.g., esterification) .
- Metabolic Instability : Cytochrome P450-mediated degradation can be mitigated by fluorination or methyl group incorporation .
- Off-Target Effects : Use of selective ligands (e.g., 6h in ) with >100-fold selectivity in MES/scMET assays reduces false positives .
Basic: What analytical techniques are critical for resolving structural ambiguities in propanamide derivatives?
Answer:
- 2D NMR : COSY and HSQC experiments clarify proton-proton and proton-carbon correlations, especially for diastereomers .
- High-Resolution MS (HRMS) : Accurately determines molecular formulas (e.g., C29H39Cl2N5O3S for MC4R ligands) .
- X-ray Crystallography : Resolves absolute stereochemistry of chiral centers in complex analogs .
Advanced: What strategies are employed to enhance the blood-brain barrier (BBB) penetration of CNS-targeted propanamides?
Answer:
- Reducing Polar Surface Area (PSA) : PSA <60 Ų via N-methylation or cyclopropane incorporation improves BBB permeability .
- P-Glycoprotein Inhibition : Co-administration with efflux pump inhibitors (e.g., verapamil) increases brain concentrations of anticonvulsant analogs .
- Lipidization : Conjugation with fatty acids or cholesterol derivatives enhances passive diffusion .
Advanced: How can computational methods guide the design of propanamide derivatives with improved physicochemical properties?
Answer:
- Molecular Dynamics (MD) Simulations : Predict binding stability of A2A receptor antagonists by modeling ligand-receptor hydrogen bonds and π-π stacking .
- QSAR Models : Relate logD values (<2.5) to aqueous solubility for antiretroviral candidates .
- Docking Studies : Identify optimal substituent positions on the piperazine ring for melanocortin receptor affinity (e.g., cyclohexyl vs. thiophene groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
